molecular formula C10H8BrN3O B1667939 Bropirimine CAS No. 56741-95-8

Bropirimine

Cat. No. B1667939
CAS RN: 56741-95-8
M. Wt: 266.09 g/mol
InChI Key: CIUUIPMOFZIWIZ-UHFFFAOYSA-N
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Description

Bropirimine is an experimental drug with anti-cancer and antiviral properties . It is an orally effective immunomodulator and is being tried in bladder cancers .


Synthesis Analysis

The synthesis of Bropirimine involves several steps . The first step involves the formation of the dianion from malonic acid half-ester by treatment with butyllithium . Acylation of the anion with benzoyl chloride proceeds at the carbanion, which is more nucleophilic due to the higher charge density .


Molecular Structure Analysis

Bropirimine is a phenylpyrimidine, a class of polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The IUPAC name for Bropirimine is 2-amino-5-bromo-6-phenylpyrimidin-4 (1H)-one .


Chemical Reactions Analysis

The tricarbonyl compound formed during the synthesis of Bropirimine decarboxylates on acidification to the β-ketoester . Condensation with guanidine leads to the pyrimidone . NBS mediated bromination then gives Bropirimine .


Physical And Chemical Properties Analysis

Bropirimine has a molecular weight of 266.09 g/mol and a chemical formula of C10H8BrN3O . It is soluble to 100 mM in DMSO . A study on the thermal stability of Bropirimine reveals that its thermal stability decreases upon admixture with polyethylene glycol and other excipients added to enhance solubility profiles .

Scientific Research Applications

Antitumor Activity in Urinary Bladder Tumor Cells

Bropirimine has demonstrated antitumor effects on superficial transitional cell carcinoma of the bladder. In vitro studies showed that bropirimine directly inhibits colony formation by bladder tumor cell lines in a dose-dependent manner, suggesting a direct antitumor activity rather than a cytokine-mediated effect (Tei et al., 2002).

Inhibition of Osteoclast Differentiation

Bropirimine, recognized as a synthetic agonist for toll-like receptor 7 (TLR7), inhibits osteoclast differentiation. It suppresses the mRNA expression of NFATc1, a master transcription factor for osteoclast differentiation, and reduces bone-resorbing activity without affecting the viability of bone marrow-derived macrophages. This suggests its potential in conditions related to bone metabolism (Suzuki et al., 2015).

Antitumor Effects on Murine Renal-Cell Carcinoma

Bropirimine has shown significant inhibitory effects on the growth of murine renal-cell carcinoma. Its action as an interferon inducer suggests its potential utility in augmenting natural killer (NK) cell activity, which could be beneficial in the treatment of human renal-cell carcinoma (Fujioka et al., 2004).

Improvement in Drug Solubility

Research on the complexation of bropirimine with hydroxypropyl-beta-cyclodextrin has indicated an increase in the water solubility of the drug. This technological advancement can enhance the oral absorption and therapeutic potential of bropirimine, especially in its application against carcinoma in situ of the bladder (Echezarreta-López et al., 2000).

Lack of Interaction with 5-Fluorouracil

Studies have shown that bropirimine does not interact with 5-fluorouracil (5-FU), an important factor in cancer treatment regimens. This lack of interaction with dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU metabolism, suggests that bropirimine can be safely administered concomitantly or sequentially with 5-FU in cancer patients (Yamazaki et al., 2001).

Safety And Hazards

Bropirimine may cause reproductive toxicity (Category 2), as per the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is suspected of damaging fertility or the unborn child . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Bropirimine is currently under Phase II clinical trial for its antitumor efficacy . It may be useful for the prophylaxis of recurrence following transurethral resection of superficial bladder cancer because it shows efficacy against marker tumors and has a good safety profile and oral activity .

properties

IUPAC Name

2-amino-5-bromo-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUIPMOFZIWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046803
Record name Bropirimine
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Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bropirimine

CAS RN

56741-95-8
Record name Bropirimine
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Record name Bropirimine [USAN:INN:BAN]
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Record name Bropirimine
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Record name Bropirimine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
WJ Irwin, M Iqbal - International journal of pharmaceutics, 1988 - Elsevier
A differential scanning calorimetric study of bropirimine reveals that the thermal stability is decreased upon admixture with polyethylene glycol and other excipients added to enhance …
Number of citations: 7 www.sciencedirect.com
H Emori, K Yamamoto, S Yokohama… - Journal of pharmacy …, 1995 - academic.oup.com
… of bropirimine in dogs after oral administration of bropirimine tablets (Bropirimine 250 mg Tablet) was investigated. At a dose of 500 mg bropirimine (two tablets of bropirimine 250 mg), …
Number of citations: 11 academic.oup.com
MA Wynalda, MJ Hauer, LC Wienkers - Drug metabolism and disposition, 1998 - ASPET
… In human liver microsomal incubations, bropirimine oxidative metabolism is characterized … revealed three bropirimine oxidative metabolites, identified as the bropirimine dihydrodiol,p-…
Number of citations: 7 dmd.aspetjournals.org
MF Sarosdy - European urology, 1997 - karger.com
… Objectives: Bropirimine has … bropirimine in BCG-failed CIS, a randomized comparison to BCG in previously untreated patients, and a trial of the two together. Conclusion: Bropirimine …
Number of citations: 23 karger.com
SM Vroegop, DL Chapman, LA Galinet… - International journal of …, 1999 - Elsevier
… bropirimine was fully efficacious when dosed orally every two or three days. Surprisingly, bropirimine … -interferon in blood following oral dosing of bropirimine. The kinetics of interferon in …
Number of citations: 3 www.sciencedirect.com
SM Vroegop, DL Chapman, DE Decker… - International journal of …, 1999 - Elsevier
… properties of the bropirimine analogues were … bropirimine, but PNU-54462 and PNU-56359 were present in blood only at very low concentrations. Next, we examined the bropirimine …
Number of citations: 11 www.sciencedirect.com
TA Marks, SM Poppe - Teratology, 1988 - Wiley Online Library
… toxicity occurred in all bropirimine-treated groups as … to access the developmental toxicity of bropirimine. This effect and … results did indicate that bropirimine was embryotoxic at dosages …
Number of citations: 8 onlinelibrary.wiley.com
H Akaza, T Kotake, T Machida - European urology, 1998 - karger.com
… Objective: To investigate efficacy and safety of bropirimine, a … Bropirimine (750 mg) was given orally three times at 2-hour … Conclusions: Bropirimine may be useful for the prophylaxis of …
Number of citations: 6 karger.com
JA Witjes - European urology, 1997 - karger.com
… the oral biological response modifier bropirimine are reviewed. Results… bropirimine is effective at 3,000 mg/day, and that patients with prior BCG therapy may be salvaged by bropirimine …
Number of citations: 12 karger.com
WPJ Witjes, M König, FP Boeminghaus, RR Hall… - European …, 1999 - karger.com
… A total of 92% of the patients treated with bropirimine had a CR … Conclusions: This study shows that bropirimine, an orally … Continued investigation of bropirimine is warranted to …
Number of citations: 40 karger.com

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